BenchChemオンラインストアへようこそ!

N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

This N-[2-(1H-imidazol-1-yl)quinolin-8-yl] carboxamide features a bulky 4-phenyltetrahydro-2H-pyran moiety conferring intermediate lipophilicity (XLogP3-AA=3.2) and TPSA (69 Ų)—a physicochemical profile absent in planar heteroaromatic analogs. Ideal for kinase panel screening to capture differential selectivity patterns, metabolic stability studies comparing saturated O-heterocycles vs. thiophene/benzothiadiazole, and co-crystallization where chair-conformer flexibility probes induced-fit binding. Justified when balanced solubility/permeability is critical for cellular target engagement assays.

Molecular Formula C24H22N4O2
Molecular Weight 398.466
CAS No. 1226436-38-9
Cat. No. B2548894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide
CAS1226436-38-9
Molecular FormulaC24H22N4O2
Molecular Weight398.466
Structural Identifiers
SMILESC1COCCC1(C2=CC=CC=C2)C(=O)NC3=CC=CC4=C3N=C(C=C4)N5C=CN=C5
InChIInChI=1S/C24H22N4O2/c29-23(24(11-15-30-16-12-24)19-6-2-1-3-7-19)26-20-8-4-5-18-9-10-21(27-22(18)20)28-14-13-25-17-28/h1-10,13-14,17H,11-12,15-16H2,(H,26,29)
InChIKeyDGTAGKSFCREKKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-[2-(1H-Imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide (CAS 1226436-38-9) Demands Scrutiny Before Procurement


N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide (PubChem CID 49677654) is a synthetic small molecule (MW 398.5 g/mol, C24H22N4O2) comprising a quinolin-8-yl core substituted at the 2-position with an imidazol-1-yl ring and linked via an amide bond to a 4-phenyltetrahydro-2H-pyran-4-carboxylic acid (oxane) moiety [1]. The compound belongs to a broader chemotype of N-[2-(1H-imidazol-1-yl)quinolin-8-yl] carboxamides that are structurally related to kinase inhibitor scaffolds, particularly those targeting SIK, PI3Kδ, and other kinases investigated by Dana-Farber Cancer Institute and Merck Patent GmbH [2]. Critically, the compound is registered in PubChem as a single chemical entity with computed physicochemical descriptors including XLogP3-AA of 3.2, topological polar surface area (TPSA) of 69 Ų, one hydrogen bond donor, and four rotatable bonds, but with no curated bioactivity data (IC50, Ki, EC50) deposited in ChEMBL, BindingDB, or PubChem BioAssay as of the search date [1]. Procurement decisions must therefore be grounded in physicochemical differentiation from close analogs rather than established biological target engagement profiles.

Why In-Class Substitution of N-[2-(1H-Imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide Is Not Straightforward


The N-[2-(1H-imidazol-1-yl)quinolin-8-yl] scaffold carries a conserved imidazolyl-quinoline pharmacophore that can engage kinase hinge regions via the quinoline nitrogen and imidazole π-system, but the carboxylic acid moiety (R-group) attached via the 8-position amide linker critically dictates both physicochemical disposition and biological target preference within the kinase family [1]. Close analogs bearing planar heteroaromatic acids—such as benzothiadiazole (CAS 1226446-20-3), benzodioxole (CAS 1226438-11-4), thiophene-3-carboxamide, and 5-methylisoxazole-3-carboxamide—each present distinct logP, TPSA, hydrogen bonding capacity, and conformational flexibility relative to the target compound's bulky, non-planar 4-phenyltetrahydro-2H-pyran-4-carboxamide group [2]. Generic interchange among these analogs cannot preserve the same physicochemical profile, which is particularly consequential if a procurement rationale depends on solubility characteristics, membrane permeability, metabolic stability conferred by the tetrahydropyran ring oxygen, or compatibility with a specific crystallization or formulation protocol. The quantitative evidence below examines the measurable dimensions where this compound diverges from its closest commercially available analogs.

Quantitative Differentiation Evidence: N-[2-(1H-Imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide vs. Closest Analogs


XLogP3-AA Lipophilicity: Target Compound vs. Benzothiadiazole Analog

The target compound exhibits a computed XLogP3-AA of 3.2, which is approximately 0.5–0.8 log units higher than the benzothiadiazole analog (CAS 1226446-20-3), whose benzothiadiazole ring introduces greater polarity and reduces lipophilicity [1]. This difference is quantitatively meaningful: a ΔlogP of +0.5 to +0.8 corresponds to an approximately 3- to 6-fold increase in octanol-water partition coefficient, which can significantly influence membrane permeability and non-specific protein binding in cellular assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA): Target Compound vs. Thiophene Analog

The target compound's TPSA of 69 Ų falls squarely within the optimal range for oral bioavailability (≤140 Ų rule) and is significantly below the CNS penetration threshold of 90 Ų, while the thiophene-3-carboxamide analog carries a slightly lower TPSA (estimated 55–60 Ų due to the absence of the tetrahydropyran ring oxygen as an additional hydrogen bond acceptor) and the benzothiadiazole analog carries a higher TPSA (estimated 85–95 Ų due to the additional nitrogen and sulfur atoms) [1]. The target compound's TPSA of 69 Ų thus occupies an intermediate position within this analog series, potentially balancing solubility and permeability more favorably than either extreme [2].

Polar surface area Oral bioavailability CNS penetration

Conformational Flexibility and Rotatable Bond Count: Target Compound vs. Benzodioxole Analog

The target compound possesses 4 rotatable bonds (the amide C–N bond, the phenyl-amide C–C bond, and two bonds within the tetrahydropyran ring), whereas the benzodioxole analog (CAS 1226438-11-4) has a more rigid, planar benzodioxole ring system with fewer freely rotatable bonds, and the benzothiadiazole analog is also essentially planar with minimal conformational freedom in its acid moiety [1]. The tetrahydropyran ring of the target compound can adopt chair conformations with the phenyl group occupying either equatorial or axial positions, introducing conformational heterogeneity that may be advantageous for induced-fit binding to kinase targets or disadvantageous if a rigid, pre-organized pharmacophore is desired for selectivity [2].

Conformational entropy Binding affinity Crystallization

Hydrogen Bond Acceptor Count: Metabolic Stability Implications of the Tetrahydropyran Oxygen

The target compound contains a tetrahydropyran ring oxygen that serves as an additional hydrogen bond acceptor (HBA count = 4: two amide carbonyl oxygens, quinoline nitrogen, and tetrahydropyran ring oxygen), compared to 3 HBAs in the thiophene analog (which lacks the ring oxygen) and 5 HBAs in the benzothiadiazole analog [1]. The tetrahydropyran oxygen, being part of a saturated six-membered ring, is sterically shielded and less accessible for cytochrome P450-mediated oxidation compared to the electron-rich sulfur in the thiophene analog, which is susceptible to S-oxidation, or the benzothiadiazole ring, which contains oxidatively labile heteroatoms [2]. This structural feature may translate to improved metabolic stability in hepatic microsome assays, although direct experimental confirmation is lacking.

Metabolic stability Cytochrome P450 Hydrogen bonding

Molecular Weight and Heavy Atom Count: Bulk Property Differentiation within the Analog Series

At MW 398.5 g/mol with 30 heavy atoms, the target compound is the largest among the closely related N-[2-(1H-imidazol-1-yl)quinolin-8-yl] carboxamide analogs (benzothiadiazole: MW ~386 g/mol; thiophene: MW ~348 g/mol; benzodioxole: MW ~386 g/mol; methylisoxazole: MW ~347 g/mol) [1]. The additional mass is concentrated in the phenyl and tetrahydropyran groups, which together add approximately 12–50 Da relative to the other analogs. While all compounds remain within the 'Ro5' compliant space (MW <500), the target compound's higher MW must be considered in the context of ligand efficiency metrics if the ultimate application involves hit-to-lead optimization [2].

Molecular weight Ligand efficiency Fragment-like properties

Recommended Application Scenarios for N-[2-(1H-Imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide Based on Differential Evidence


Kinase Panel Screening Where Physicochemical Diversity Is the Primary Selection Criterion

When assembling a diverse kinase inhibitor screening library, procurement of this compound is justified specifically because its 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety provides a unique combination of intermediate lipophilicity (XLogP3-AA = 3.2) and intermediate TPSA (69 Ų) not represented by the more polar benzothiadiazole or less polar thiophene analogs within the same N-[2-(1H-imidazol-1-yl)quinolin-8-yl] scaffold series [1]. This physicochemical distinctiveness increases the probability of capturing differential kinase selectivity patterns when the entire analog set is profiled against a kinase panel, as the non-planar tetrahydropyran ring may explore binding pocket topography inaccessible to planar heteroaromatic analogs [2].

Metabolic Stability Screening of Tetrahydropyran-Containing Kinase Inhibitor Scaffolds

For research programs investigating the metabolic stability consequences of replacing planar heteroaromatic acid moieties with saturated oxygen heterocycles in kinase inhibitor scaffolds, this compound serves as a direct comparator to benzothiadiazole, thiophene, and benzodioxole analogs [1]. The tetrahydropyran ring oxygen's steric shielding and saturated nature predict reduced CYP450-mediated oxidation compared to the electron-rich sulfur of thiophene or the multi-heteroatom benzothiadiazole systems [2]. A head-to-head metabolic stability study in human liver microsomes comparing this compound against its thiophene analog would directly test this hypothesis and generate the quantitative intrinsic clearance data currently absent from the public domain.

Crystallography or Biophysical Studies Requiring Conformationally Diverse Ligands

The target compound's 4 rotatable bonds and the chair conformer equilibrium of the tetrahydropyran ring introduce conformational heterogeneity not present in the rigid, planar benzodioxole (CAS 1226438-11-4) or benzothiadiazole (CAS 1226446-20-3) analogs [1]. If the research objective involves co-crystallization with a kinase domain to map the conformational plasticity of the ATP-binding pocket or an allosteric site, this compound's conformational flexibility is an asset rather than a liability. The phenyl group can occupy equatorial or axial positions, potentially revealing induced-fit binding modes not observable with the more rigid planar analogs [2].

Solubility-Permeability Balance Optimization in Cellular Assay Development

With a TPSA of 69 Ų, the target compound is predicted to balance aqueous solubility and passive membrane permeability more favorably than either the high-TPSA benzothiadiazole analog (TPSA estimated 85–95 Ų, favoring solubility at the expense of permeability) or the low-TPSA thiophene analog (TPSA estimated 55–60 Ų, favoring permeability at the expense of solubility) [1]. For cellular kinase target engagement assays (e.g., NanoBRET or cellular thermal shift assays), this intermediate TPSA profile may reduce the need for DMSO co-solvent or serum protein supplementation that can confound potency measurements, making the compound a pragmatically attractive choice for assay development [2].

Quote Request

Request a Quote for N-[2-(1H-imidazol-1-yl)quinolin-8-yl]-4-phenyloxane-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.